Bivalirudin TFA

Thrombin inhibition Ki comparison Direct thrombin inhibitor affinity

Bivalirudin TFA (trifluoroacetate salt, CAS 1191386-55-6) is the evidence-preferred starting material for lyophilized anticoagulant formulations, offering ≥90 mg/mL aqueous solubility—over 2× higher than free base or HCl salts (≥43.5 mg/mL). As a bivalent, reversible direct thrombin inhibitor (Ki 2.3 nM), it enables titratable thrombin blockade with rapid 25-min offset, ideal for PCI/HIT research and ECMO studies. Each batch meets ≥98% HPLC purity, ≥80% peptide content (%N), TFA ≤12.0%, and water ≤8.0% (KF). Patent-backed as the optimal salt for lyophilization with characterized Tg' (~31°C) and collapse temperature (-28°C).

Molecular Formula C100H139F3N24O35
Molecular Weight 2294.3 g/mol
Cat. No. B15607401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBivalirudin TFA
Molecular FormulaC100H139F3N24O35
Molecular Weight2294.3 g/mol
Structural Identifiers
InChIInChI=1S/C98H138N24O33.C2HF3O2/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53;3-2(4,5)1(6)7/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103);(H,6,7)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-;/m0./s1
InChIKeyZXZYMGVTLNJMKP-GRDNZSJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bivalirudin TFA: A 20-Residue Bivalent Direct Thrombin Inhibitor for Anticoagulation Research and Procurement


Bivalirudin TFA (trifluoroacetate salt, CAS 1191386-55-6) is a synthetic 20-amino-acid polypeptide that functions as a bivalent, reversible direct thrombin inhibitor (DTI), binding both the catalytic site and anion-binding exosite 1 of thrombin [1]. It is an analogue of the medicinal leech-derived anticoagulant hirudin and is approved for use as an anticoagulant in percutaneous coronary intervention (PCI), particularly in patients with or at risk for heparin-induced thrombocytopenia (HIT) [2]. The trifluoroacetate counterion enhances aqueous solubility and lyophilized-formulation stability relative to other salt forms, making this specific salt a preferred research and formulation-grade starting material [3].

Why Bivalirudin TFA Cannot Be Simply Interchanged with Other Direct Thrombin Inhibitors or Salt Forms


Direct thrombin inhibitors (DTIs) are a pharmacologically heterogeneous class: they differ markedly in molecular weight (218 Da for bivalirudin vs 527–698 Da for others), valence (bivalent vs univalent), thrombin affinity (Ki spanning over 10,000-fold from 0.2 pM to 39 nM), plasma half-life (25–80 min), clearance route (proteolytic vs renal vs hepatic), and clinically effective molar concentrations [1][2]. These differences produce divergent effects on standard coagulation assays—a DTI with lower thrombin affinity paradoxically causes greater PT prolongation at therapeutic concentrations—meaning that substitution without dose recalibration can produce misleading coagulation monitoring and clinical risk [1]. Furthermore, the TFA salt form of bivalirudin offers quantifiably higher aqueous solubility (≥90 mg/mL) than the free base or hydrochloride salt (≥43.5 mg/mL), directly impacting reconstitution time, formulation homogeneity, and achievable stock concentrations in research protocols [3].

Bivalirudin TFA: Quantitative Head-to-Head Differentiation Evidence Against Its Closest Comparators


Thrombin Inhibition Constant (Ki): Bivalirudin TFA vs Argatroban vs Lepirudin/Desirudin

Bivalirudin TFA inhibits thrombin with a Ki of 2.3 × 10⁻⁹ M (2.3 nM), placing its affinity intermediate between the ultra-high-affinity hirudin derivatives lepirudin (Ki = 0.2 × 10⁻¹² M; 0.2 pM) and desirudin (Ki = 0.26 × 10⁻¹² M), and the lower-affinity univalent inhibitor argatroban (Ki = 3.9 × 10⁻⁸ M; 39 nM) [1][2]. This represents an approximately 17-fold higher affinity than argatroban and approximately 11,500-fold lower affinity than lepirudin [1][2]. This intermediate affinity profile, combined with bivalent binding, translates into a clinically advantageous balance: sufficient potency for reliable anticoagulation without the irreversible-like tight binding of hirudin derivatives that complicates reversal [1].

Thrombin inhibition Ki comparison Direct thrombin inhibitor affinity

Plasma Half-Life: Bivalirudin TFA Offers the Shortest t½ Among All Clinically Used DTIs

Bivalirudin TFA exhibits a plasma elimination half-life of approximately 25 minutes following intravenous administration, which is the shortest among the parenteral DTIs [1][2]. This compares with argatroban at 39–51 minutes (approximately 1.6–2× longer), desirudin at 60 minutes (2.4× longer), and lepirudin at 60–80 minutes (2.4–3.2× longer) [1][2]. The short half-life is a direct consequence of bivalirudin's predominant proteolytic clearance (80% via serum proteases), as opposed to renal or hepatic elimination that governs the other DTIs [1]. Linear pharmacokinetics with a mean steady-state concentration of 12.3 ± 1.7 mcg/mL are achieved following an IV bolus of 1 mg/kg followed by a 2.5 mg/kg/h infusion [3].

Pharmacokinetics Plasma half-life Anticoagulation reversal

Clinically Effective Molar Concentrations for Equivalent Anticoagulation: APTT Doubling

To achieve equivalent anticoagulant effect defined as doubling of the activated partial thromboplastin time (APTT), the required plasma concentrations differ substantially between DTIs [1]. Bivalirudin requires 0.25 µmol/L, which is 4-fold lower than argatroban (1.0 µmol/L), 2-fold lower than melagatran (0.5 µmol/L), and 4.2-fold higher than lepirudin (0.06 µmol/L) [1]. This rank order is critical for understanding PT prolongation paradox: despite lower thrombin affinity, argatroban requires 4× higher molar concentrations, which quenches more thrombin in the PT assay, producing the greatest PT prolongation [1]. Bivalirudin's intermediate position makes it a reference standard for calibrating coagulation assays across the DTI class.

APTT Coagulation assay Molar potency Therapeutic drug monitoring

Aqueous Solubility Enhancement: Bivalirudin TFA vs Free Base/Hydrochloride Salt Forms

The trifluoroacetate (TFA) salt form of bivalirudin confers measurably enhanced aqueous solubility compared to other salt forms. Bivalirudin TFA achieves a water solubility of ≥90 mg/mL at 25°C [1], whereas the free base (or acetate) form of bivalirudin yields ≥43.5 mg/mL in water with gentle warming [2]. This represents an approximately 2.1-fold solubility advantage. The enhancement is attributed to the chaotropic nature of the trifluoroacetate anion, which disrupts peptide self-aggregation while preserving structural integrity for thrombin binding [3]. Furthermore, the TFA salt is the preferred form for lyophilized formulations: the patent literature explicitly identifies the trifluoroacetate salt hydrate as the commonly used salt for bivalirudin drug products [3].

Peptide solubility Salt form selection Formulation development TFA counterion

Major Bleeding Risk Reduction: Bivalirudin vs Unfractionated Heparin in PCI

A large meta-analysis of randomized trials demonstrated that bivalirudin-based anticoagulation during PCI in patients with myocardial infarction is associated with a statistically significant 34% reduction in major bleeding events compared with unfractionated heparin (UFH): relative risk (RR) 0.66, 95% CI 0.55–0.80; p < 0.0001 [1]. Additionally, cardiovascular mortality was reduced by 21% (RR 0.79, 95% CI 0.67–0.92; p < 0.003) [1]. In ECMO patients, bivalirudin use was associated with significantly lower risk of thromboembolic events (OR 0.61; 95% CI 0.38–0.99; p = 0.05) and circuit thrombosis (OR 0.51) compared with UFH [2].

Bleeding risk PCI Meta-analysis Heparin comparison

Non-Renal Proteolytic Clearance: Differentiation from Renally-Cleared Hirudin Derivatives

Bivalirudin TFA is eliminated predominantly via proteolytic cleavage (80%) by serum proteases, with only 20% renal excretion [1][2]. This stands in contrast to lepirudin and desirudin, which are both cleared primarily via the renal route [1]. Argatroban, conversely, relies on hepatobiliary clearance [2]. The clinical consequence is that bivalirudin requires dose adjustment in renal impairment but may be used in patients with hepatic dysfunction without dose modification—the inverse of argatroban's profile [2]. This differential clearance route has direct implications for selecting the appropriate DTI in specific patient populations and for in vitro studies where metabolic stability under different experimental conditions is a concern.

Clearance route Renal impairment Proteolytic metabolism DTI pharmacokinetics

Bivalirudin TFA: Evidence-Based Application Scenarios for Research and Industrial Use


Percutaneous Coronary Intervention (PCI) Anticoagulation in Patients at Risk for Heparin-Induced Thrombocytopenia

Bivalirudin TFA is the evidence-supported alternative to unfractionated heparin in PCI for patients with known or suspected HIT [1]. Its 25-minute half-life provides rapid offset, and the 34% reduction in major bleeding compared to UFH (RR 0.66) makes it the anticoagulant of choice when bleeding risk is a concern. The intermediate Ki (2.3 nM) ensures sufficient thrombin inhibition without the irreversible-like binding of hirudin derivatives [2].

In Vitro Coagulation Research Requiring Reversible, Titratable Thrombin Inhibition

For researchers studying the coagulation cascade, platelet activation, or fibrin gel formation, Bivalirudin TFA's bivalent but reversible binding mechanism provides titratable thrombin inhibition [1]. The TFA salt's enhanced aqueous solubility (≥90 mg/mL) enables preparation of high-concentration stock solutions for dose-response studies. Its defined peptide content (≥80% by %N) and purity (≥98% by HPLC) [2] ensure reproducible results across experiments.

Lyophilized Formulation Development and Stability Studies

The TFA salt is the preferred form for lyophilized bivalirudin formulations, as confirmed by patent literature [1]. Specifications including TFA content (≤12.0%), water content (≤8.0% by KF), and single impurity (≤1.0%) provide quality benchmarks for formulation scientists. The glass transition temperature of 5% w/v bivalirudin with 3% w/v mannitol is approximately 31°C, with a collapse temperature of -28°C [2], guiding lyophilization cycle development.

Extracorporeal Membrane Oxygenation (ECMO) Anticoagulation

In ECMO circuits, bivalirudin demonstrates a 39% reduction in thromboembolic events (OR 0.61) and a 49% reduction in circuit thrombosis (OR 0.51) compared to UFH [1]. Its predominant non-renal clearance (80% proteolytic) offers a distinct pharmacological profile from renally-cleared DTIs (lepirudin, desirudin), which is relevant for ECMO patients who frequently develop acute kidney injury requiring renal replacement therapy.

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